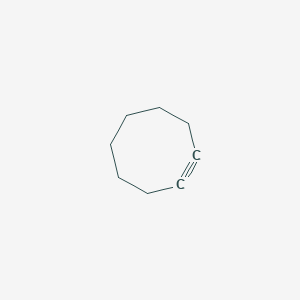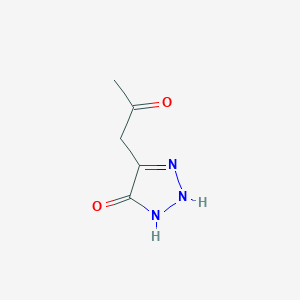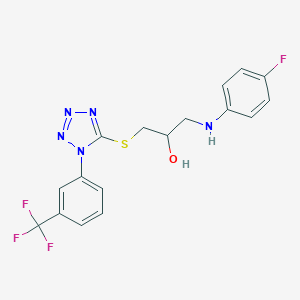
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.
Mécanisme D'action
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- binds to the active site of BTK, inhibiting its activity and blocking BCR signaling. This leads to decreased B-cell proliferation and survival, making it a promising therapeutic target for B-cell malignancies. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to inhibit other downstream signaling pathways, such as NF-kB and AKT, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits B-cell proliferation and survival, leading to decreased tumor growth and increased survival in animal models. 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has also been shown to have immunomodulatory effects, enhancing T-cell activation and function. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may also have off-target effects, which could potentially lead to adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is a highly selective BTK inhibitor, making it a valuable tool for studying B-cell signaling pathways. Its potency and selectivity make it ideal for in vitro and in vivo studies of B-cell malignancies. However, it is important to note that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- may have off-target effects, which could potentially confound experimental results.
Orientations Futures
There are several potential future directions for research on 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. First, further preclinical and clinical studies are needed to evaluate its safety and efficacy in patients with B-cell malignancies. Second, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be used in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Third, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- could be studied in other disease contexts, such as autoimmune disorders, where B-cell signaling plays a role. Finally, further studies are needed to fully understand the mechanism of action of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- involves a series of chemical reactions. First, 4-fluoroaniline is reacted with 1-(3-(trifluoromethyl)phenyl)-1H-tetrazole-5-thiol to form the intermediate compound. This intermediate is then reacted with 2-propanol to form the final product, 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-. The synthesis of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- is highly selective for BTK and has potent anti-tumor activity in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of 2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- in patients with B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
Numéro CAS |
133506-55-5 |
|---|---|
Nom du produit |
2-Propanol, 1-((4-fluorophenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- |
Formule moléculaire |
C17H15F4N5OS |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
1-(4-fluoroanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C17H15F4N5OS/c18-12-4-6-13(7-5-12)22-9-15(27)10-28-16-23-24-25-26(16)14-3-1-2-11(8-14)17(19,20)21/h1-8,15,22,27H,9-10H2 |
Clé InChI |
TYXZRUSBNFXDPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O)C(F)(F)F |
Synonymes |
1-[(4-fluorophenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



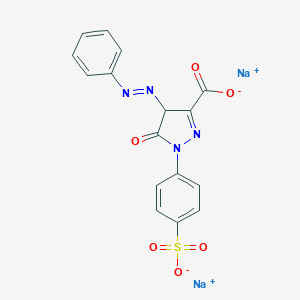

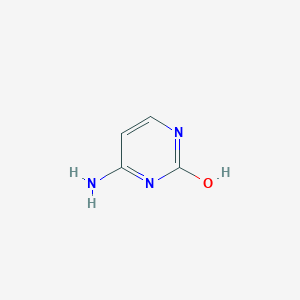
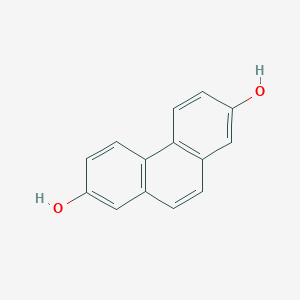
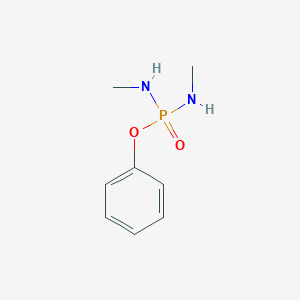
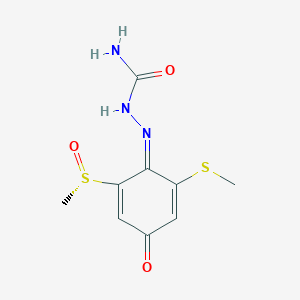

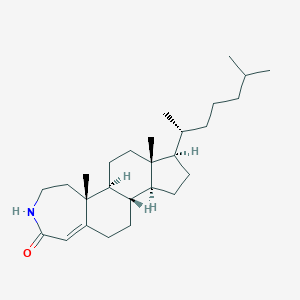
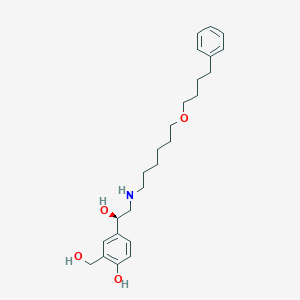
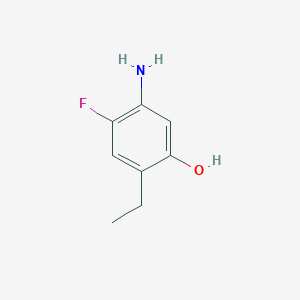

![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
